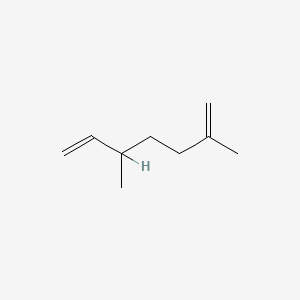

2,5-Dimethyl-1,6-heptadiene

Descripción

Contextual Significance in Contemporary Organic Synthesis and Materials Science

In the field of organic synthesis, 2,5-dimethyl-1,6-heptadiene serves as a valuable building block. The presence of two double bonds allows it to participate in a variety of chemical reactions, most notably cycloadditions. ontosight.ai For instance, it can undergo Diels-Alder reactions with suitable dienophiles to construct complex cyclic systems. ontosight.ai These resulting ring structures are often core components in the synthesis of more intricate molecules. ontosight.ai

From a materials science perspective, this compound is significant as a monomer. ontosight.ai It can be polymerized through methods such as free-radical polymerization or coordination polymerization to produce specialty polymers and copolymers. ontosight.ai The unique structure of the this compound monomer unit imparts distinct properties to the resulting polymers, including enhanced elasticity and thermal stability. ontosight.ai This makes it a candidate for the development of advanced materials like elastomers and specialized plastics with tailored characteristics. ontosight.ai

Strategic Overview of Key Research Domains

The research surrounding this compound is concentrated in specific areas that leverage its reactive diene structure. These domains represent strategic applications of its chemical properties for creating new molecules and materials.

Table 2: Key Research Domains and Applications of this compound

| Research Domain | Description | Key Applications |

|---|---|---|

| Polymer Chemistry | Utilization as a monomer in polymerization reactions to form polymers with specific structural and physical properties. ontosight.ai | Production of specialty polymers, elastomers, and plastics with desirable traits like thermal stability and chemical resistance. ontosight.ai |

| Cycloaddition Reactions | Participation in reactions like the Diels-Alder cycloaddition to form complex cyclic and polycyclic molecules. ontosight.ai | Synthesis of complex organic frameworks that can serve as intermediates for pharmaceuticals and agrochemicals. ontosight.ai |

A primary focus of research is its application in polymer chemistry . Scientists investigate its polymerization to create materials with specific performance attributes. ontosight.ai The resulting polymers, incorporating the this compound structure, are studied for their physical properties such as elasticity, chemical resistance, and behavior at elevated temperatures. ontosight.ai

Another significant research domain is its use in cycloaddition reactions . The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where this diene can react to form six-membered rings, a foundational structure in organic chemistry. ontosight.ai Research in this area explores the synthesis of complex molecular architectures that are valuable intermediates. ontosight.ai

Furthermore, the structure of this compound makes it a candidate for Ring-Closing Metathesis (RCM) . RCM is a widely used reaction in organic synthesis that forms cyclic compounds from dienes. uwindsor.cabeilstein-journals.orgdrughunter.com While specific studies on the RCM of this compound are not extensively detailed in the provided results, the reaction is a standard transformation for 1,6-dienes. uwindsor.ca This reaction typically involves a ruthenium-based catalyst and is entropically driven by the formation of a new ring and the release of a small volatile molecule, such as ethylene (B1197577). cmu.eduuwindsor.ca The study of related substituted 1,6-dienes in RCM reactions suggests a strong potential for this compound in this area. cmu.edu

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H16 |

|---|---|

Peso molecular |

124.22 g/mol |

Nombre IUPAC |

2,5-dimethylhepta-1,6-diene |

InChI |

InChI=1S/C9H16/c1-5-9(4)7-6-8(2)3/h5,9H,1-2,6-7H2,3-4H3 |

Clave InChI |

QDURDEDFGSDOQY-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(=C)C)C=C |

Sinónimos |

2,5-dimethyl-1,6-heptadiene |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Studies of 2,5 Dimethyl 1,6 Heptadiene

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides a powerful toolkit for the selective functionalization of dienes, enabling the formation of complex molecular architectures from simple precursors. rsc.org These methods can offer high levels of control over reaction outcomes, such as regioselectivity and stereoselectivity, which are often difficult to achieve through other means.

Hydroformylation, or the oxo process, involves the addition of a hydrogen atom and a formyl group (-CHO) across a double bond, typically using cobalt or rhodium catalysts. nih.gov This reaction is a highly atom-economical method for producing aldehydes, which are valuable synthetic intermediates. When applied to a diene like 2,5-dimethyl-1,6-heptadiene, the reaction can be directed to one or both of the double bonds.

Key challenges in the hydroformylation of unsymmetrical alkenes are controlling regioselectivity (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) and, for prochiral alkenes, enantioselectivity. The choice of metal catalyst and, crucially, the ancillary ligands, plays a decisive role in determining the product distribution. nih.gov For instance, bulky phosphine (B1218219) ligands are often employed to favor the formation of the linear, anti-Markovnikov aldehyde. Chiral ligands can be used to induce asymmetry, leading to the preferential formation of one enantiomer over the other. nih.gov

| Target Double Bond | Linear Product (anti-Markovnikov) | Branched Product (Markovnikov) |

|---|---|---|

| C1=C2 | 3,6-Dimethyl-7-heptanal | 2,5-Dimethylhept-6-en-2-yl)methanal |

| C6=C7 | 2,5,7-Trimethyl-1-octanal | 2,5-Dimethyl-6-formyl-1-heptene |

Hydroacylation is the transition metal-catalyzed addition of an aldehyde C-H bond across a C=C double bond. This reaction represents a direct and atom-economical route to ketones. A significant challenge in intermolecular hydroacylation is the prevention of side reactions, such as decarbonylation of the aldehyde. researchgate.net

A powerful strategy to achieve high selectivity is through chelation-assisted catalysis. elsevierpure.com In this approach, an aldehyde substrate containing a coordinating group (e.g., a pyridine (B92270) or an amine) is used. This chelating moiety reversibly coordinates to the metal center (commonly rhodium), positioning the aldehyde for C-H activation and subsequent delivery to the alkene substrate. This chelation control can effectively dictate the regioselectivity of the addition. When reacting a chelating aldehyde with this compound, the catalyst would likely direct the addition to one of the two double bonds based on steric and electronic factors.

Direct C–H activation has emerged as a transformative strategy in organic synthesis, allowing for the functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials, thus improving synthetic efficiency. Transition metals, particularly palladium, rhodium, and ruthenium, are frequently used to catalyze these transformations. scilit.commdpi.com

In this compound, several distinct types of C-H bonds are present, including vinylic (on C1, C2, C6, C7), allylic (on C3, C5), and aliphatic (on the methyl groups and C4). The selective functionalization of any of these positions would provide a direct route to new derivatives. Allylic C-H bonds are often more susceptible to activation. Site-selectivity is a major challenge and is often achieved through the use of directing groups that position the metal catalyst in close proximity to a specific C-H bond. researchgate.net Cross-coupling reactions following C-H activation could then be used to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

| C-H Bond Type | Carbon Atom Location | Potential for Activation |

|---|---|---|

| Vinylic | C1, C2, C7 | Possible with specific catalysts (e.g., Heck-type reactions) |

| Allylic | C3, C5 | Generally more reactive and susceptible to activation |

| Aliphatic (Tertiary) | C2, C5 | Challenging to activate selectively |

| Aliphatic (Secondary) | C4 | Generally less reactive than allylic C-H bonds |

| Aliphatic (Primary) | Methyl groups at C2, C5 | Most challenging to activate selectively without a directing group |

Polymerization and Macromolecular Architectures Derived from 2,5 Dimethyl 1,6 Heptadiene

Fundamental Polymerization Mechanisms

The polymerization of 2,5-dimethyl-1,6-heptadiene can be initiated through various mechanisms, including cationic, free radical, and coordination pathways. Each of these methods offers distinct advantages and challenges in controlling the polymer structure and properties.

Cationic Polymerization Pathways

While specific studies on the cationic polymerization of this compound are not extensively documented, the mechanism can be inferred from the behavior of structurally similar monomers such as 2,5-dimethyl-1,5-hexadiene. The initiation of cationic polymerization typically involves a Lewis acid co-initiator that generates a carbocation from the monomer. In the case of this compound, the attack of an electrophile on one of the terminal double bonds would generate a tertiary carbocation, which is relatively stable due to the presence of the methyl group.

The propagation would then proceed via an intramolecular cyclization step, where the carbocationic center attacks the second double bond within the same monomer unit. This cyclization is a key feature of the polymerization of 1,6-dienes and leads to the formation of a five- or six-membered ring. The resulting cyclic carbocation can then propagate by adding to another monomer molecule. The regioselectivity of the cyclization (i.e., the formation of a five- versus a six-membered ring) is influenced by the stability of the resulting cyclic carbocation and the reaction conditions. For this compound, the formation of a six-membered ring is generally favored. Chain transfer and termination reactions, which are common in cationic polymerization, can limit the molecular weight of the resulting polymer.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization of this compound can be initiated by thermal or photochemical decomposition of a radical initiator. The resulting primary radical adds to one of the double bonds of the monomer to form a new radical. Similar to cationic polymerization, the propagation proceeds through a sequence of intermolecular addition and intramolecular cyclization steps.

The thermodynamics of polymerization are described by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). For polymerization to be spontaneous, ΔG must be negative. The conversion of double bonds to single bonds in the polymer backbone is an exothermic process (negative ΔH). However, the loss of translational entropy of the monomer molecules upon polymerization results in a negative ΔS. The ceiling temperature (Tc) is the temperature at which ΔG = 0, and above this temperature, polymerization is not thermodynamically favorable. For the cyclopolymerization of 1,6-dienes, the formation of a stable cyclic structure can provide an additional thermodynamic driving force.

Coordination Polymerization by Metal Alkyl Catalysts

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a highly effective method for the polymerization of α-olefins and dienes, offering excellent control over the polymer's stereochemistry. uomustansiriyah.edu.iqwikipedia.org These catalysts typically consist of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum). uomustansiriyah.edu.iqwikipedia.org

The polymerization of 1,6-dienes with Ziegler-Natta catalysts proceeds via a coordination-insertion mechanism. The monomer first coordinates to the active metal center, followed by insertion of one of the double bonds into the metal-alkyl bond. This is followed by an intramolecular cyclization step where the second double bond inserts into the newly formed metal-carbon bond, creating a cyclic unit attached to the metal center. The polymer chain then grows by the sequential coordination and insertion of further monomer molecules. The Cossee-Arlman mechanism is a widely accepted model that describes the stereospecific growth of polymer chains on the surface of heterogeneous Ziegler-Natta catalysts. tamu.edu The structure of the catalyst and the reaction conditions play a crucial role in determining the microstructure of the resulting polymer, including the size and stereochemistry of the cyclic units. uomustansiriyah.edu.iq

Cyclopolymerization Strategies

The unique ability of 1,6-dienes to undergo cyclopolymerization allows for the synthesis of polymers with tailored microstructures and topologies. The design of the monomer and the choice of the catalyst system are critical factors in controlling the outcome of the polymerization.

Monomer Design for Cyclic Unit Formation

The structure of this compound is inherently designed for cyclopolymerization. The presence of two terminal double bonds separated by a flexible chain of three methylene (B1212753) groups allows for facile intramolecular cyclization to form a thermodynamically stable six-membered ring. The methyl groups at the 2 and 5 positions can influence the cyclization process in several ways. They can introduce steric hindrance that may affect the rate of polymerization and the approach of the monomer to the catalyst center. Electronically, the methyl groups are electron-donating, which can affect the reactivity of the double bonds towards different types of initiators.

The general principle in designing monomers for efficient cyclopolymerization is to have a structure that favors intramolecular cyclization over intermolecular propagation. For 1,6-dienes, the formation of five- or six-membered rings is entropically and enthalpically favored. The substituents on the diene backbone can be varied to fine-tune the electronic and steric properties of the monomer, thereby influencing the polymerization behavior and the properties of the resulting polymer.

Influence of Catalyst Systems on Polymer Microstructure and Topology

The choice of the catalyst system has a profound impact on the microstructure and topology of the polymer obtained from the cyclopolymerization of 1,6-dienes. Different catalyst systems can lead to the formation of cyclic units of different sizes (five- vs. six-membered rings) and with different stereochemistries (cis vs. trans ring fusion).

For instance, studies on the cyclopolymerization of 1,6-heptadiene (B165252) have shown that scandium-based catalysts can produce copolymers containing both six-membered (methylene-1,3-cyclohexane) and five-membered (ethylene-1,2-cyclopentane) rings, with the relative amounts depending on the specific ligands on the scandium center. sciengine.com Palladium-based cationic catalysts have been shown to catalyze the cyclopolymerization of 4,4-disubstituted 1,6-heptadienes to yield polymers containing trans-fused five-membered rings. nih.gov Similarly, cobalt and iron complexes with bis(imino)pyridine ligands can selectively produce polymers with either cis- or trans-fused five-membered rings from 1,6-heptadiene. researchgate.net

The following table, adapted from a study on the copolymerization of 1,6-heptadiene (HPD) with ethylene (B1197577) using different scandium catalysts, illustrates the significant influence of the catalyst on the resulting polymer's properties, which can be extrapolated to the homopolymerization of substituted 1,6-dienes like this compound. sciengine.com

| Catalyst | HPD in Copolymer (mol%) | Mₙ (x 10⁴ g/mol) | M |

Cyclic Unit Composition (MCH/ECP) | T |

T |

|---|---|---|---|---|---|---|

| 3 | 39 | 14.7 | 2.50 | 99 (c/t = 61/39) / 1 | 55 | - |

| 4 | 22 | 1.6 | 2.13 | 77 (c/t = 53/47) / 23 (c/t = 50/50) | 12 | 103 |

| 5 | 16 | 7.4 | 2.79 | 67 (c/t = 52/48) / 33 (c/t = 50/50) | -12 | 120 |

MCH = methylene-1,3-cyclohexane; ECP = ethylene-1,2-cyclopentane; c = cis; t = trans. Data adapted from a study on the copolymerization of 1,6-heptadiene and ethylene. sciengine.com

This control over the polymer's microstructure and topology through catalyst selection is a powerful tool for designing materials with specific thermal and mechanical properties.

Copolymerization Studies and Resultant Polymer Property Modulation

The copolymerization of this compound with various functional comonomers presents a versatile platform for modulating the properties of the resultant polymers. The incorporation of a second monomer can significantly alter characteristics such as thermal stability, solubility, and mechanical strength. While specific research exclusively detailing the copolymerization of this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on analogous 1,6-heptadiene derivatives.

Research on the copolymerization of 1,6-heptadiene with ethylene, for instance, has demonstrated that the composition of the resulting copolymer can be controlled by adjusting the monomer feed ratio. This, in turn, influences the polymer's melting temperature and glass transition temperature. It is conceivable that similar principles would apply to the copolymerization of this compound, where the introduction of comonomers could be used to fine-tune the properties of the final material for specific applications.

To illustrate the potential for property modulation, the following interactive data table conceptualizes how the properties of a hypothetical copolymer of this compound and a functional comonomer, such as maleic anhydride, might be affected by the copolymer composition.

| Mole Fraction of this compound | Mole Fraction of Comonomer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Solubility in Toluene |

| 1.00 | 0.00 | 120 | 350 | Soluble |

| 0.75 | 0.25 | 135 | 360 | Soluble |

| 0.50 | 0.50 | 150 | 375 | Sparingly Soluble |

| 0.25 | 0.75 | 165 | 390 | Insoluble |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in property modulation based on general principles of copolymerization.

Detailed research findings on the copolymerization of this compound would be necessary to populate such a table with empirical data. Such studies would likely involve the synthesis of a series of copolymers with varying monomer ratios, followed by comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR) for composition analysis, Differential Scanning Calorimetry (DSC) for thermal properties, and Gel Permeation Chromatography (GPC) for molecular weight determination.

Design and Synthesis of Specialty Polymeric Materials

The unique structure of this compound, with its two vinyl groups, makes it a promising candidate for the design and synthesis of specialty polymeric materials with complex macromolecular architectures, such as block and graft copolymers. These materials are of great interest due to their ability to self-assemble into ordered nanostructures, leading to applications in areas like thermoplastic elastomers, compatibilizers for polymer blends, and drug delivery systems.

Block Copolymers: The synthesis of block copolymers involving this compound could potentially be achieved through living polymerization techniques, such as anionic or controlled radical polymerization. For example, a living polystyrene chain could be used to initiate the polymerization of this compound, resulting in a polystyrene-b-poly(this compound) block copolymer. The properties of such a material would be dictated by the length and composition of each block.

Graft Copolymers: Graft copolymers featuring poly(this compound) side chains on a different polymer backbone, or vice versa, represent another class of specialty materials. One synthetic route could involve the copolymerization of this compound with a monomer containing a polymerizable group that can later be used to initiate the growth of side chains.

The following table outlines potential specialty polymeric materials derived from this compound and their prospective applications.

| Polymer Architecture | Potential Synthetic Route | Key Properties | Potential Applications |

| Block Copolymer (e.g., Polystyrene-b-poly(this compound)) | Sequential living anionic polymerization | Microphase separation, combines properties of both blocks | Thermoplastic elastomers, nanostructured materials |

| Graft Copolymer (e.g., Polyethylene-g-poly(this compound)) | Grafting-onto or grafting-from methods | Improved compatibility between different polymer phases | Compatibilizers for polymer blends, impact modifiers |

Further research is essential to explore these synthetic pathways and characterize the resulting materials. The successful synthesis of such specialty polymers would open up new avenues for the application of this compound in advanced materials science.

Applications in Complex Organic Synthesis and Building Block Chemistry

Utilization as a Versatile Synthon for Advanced Molecules

As a diene, 2,5-Dimethyl-1,6-heptadiene can theoretically serve as a linchpin in the assembly of more complex molecules. The presence of two terminal double bonds allows for a variety of chemical transformations. For instance, it can undergo reactions such as olefin metathesis, which could lead to the formation of macrocyclic structures or the synthesis of longer-chain dienes. Additionally, the double bonds are amenable to various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, providing pathways to a range of functionalized alkanes and alcohols.

The methyl substituents at the 2- and 5-positions introduce steric hindrance that can influence the regioselectivity and stereoselectivity of reactions at the double bonds. This inherent structural bias can be exploited by synthetic chemists to control the outcome of chemical transformations, thereby enhancing its utility as a building block for molecules with specific stereochemical requirements.

Synthesis of Polycyclic and Heterocyclic Systems

The 1,6-diene motif is a classic precursor for the construction of cyclic systems through intramolecular cyclization reactions. One of the most powerful of these is the intramolecular Diels-Alder reaction. While specific examples involving this compound are not extensively documented in readily available literature, the general principle suggests that if this diene were tethered to a suitable dienophile, it could undergo a [4+2] cycloaddition to form bicyclic systems. The substitution pattern on the diene would be expected to influence the facial selectivity of such a reaction.

Furthermore, the double bonds of this compound can be functionalized to introduce heteroatoms, thereby opening pathways to the synthesis of heterocyclic compounds. For example, epoxidation of the double bonds followed by ring-opening with a nucleophile could lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. Similarly, reactions that introduce nitrogen or sulfur across the double bonds could be envisioned for the synthesis of various nitrogenous and sulfur-containing heterocyclic systems.

Strategic Integration into Retrosynthetic Analysis of Complex Targets

Retrosynthetic analysis is a powerful tool for devising the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. When a target molecule contains a seven-carbon chain with functionality at the 1 and 7 positions, or a cyclic system that can be conceptually derived from a 1,6-diene, this compound could be considered as a potential starting material.

For instance, a polycyclic natural product containing a substituted cyclohexane ring might be retrosynthetically disconnected to reveal a 1,6-diene precursor that could be formed via an intramolecular cyclization. In such a scenario, this compound, or a derivative thereof, could be a logical and strategically sound starting point for the forward synthesis. The methyl groups would serve as stereochemical markers or as handles for further functionalization.

Formation of Key Intermediates for Downstream Chemical Transformations

The reactivity of the two olefinic bonds in this compound allows for its conversion into a variety of key intermediates that can be used in subsequent chemical transformations. Selective functionalization of one double bond while leaving the other intact would generate a bifunctional molecule that can undergo further, distinct reactions at each end.

For example, selective hydroboration-oxidation of one of the terminal alkenes would yield a mono-alcohol, which could then be used in a variety of reactions, such as esterification or conversion to a leaving group for nucleophilic substitution. The remaining double bond could then be subjected to a different set of reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure. This ability to be selectively transformed into a range of functionalized intermediates underscores its potential value as a versatile platform in multi-step organic synthesis.

Theoretical and Computational Chemistry of 2,5 Dimethyl 1,6 Heptadiene

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical DFT study of 2,5-dimethyl-1,6-heptadiene would involve selecting a functional (such as B3LYP) and a basis set to optimize the molecule's geometry and calculate its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding a molecule's reactivity and kinetic stability. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which are expected to be localized around the double bonds.

Hypothetical FMO Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -X.XX |

| LUMO Energy | +Y.YY |

| HOMO-LUMO Gap | Z.ZZ |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and allows for the study of electron delocalization through the examination of donor-acceptor interactions. For this compound, NBO analysis would quantify the stability gained from hyperconjugative interactions, such as the delocalization of electron density from C-H or C-C sigma bonds into the antibonding pi orbitals of the double bonds.

Hypothetical NBO Interaction Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C-H) | π*(C=C) | A.AA |

| σ(C-C) | π*(C=C) | B.BB |

Note: This table illustrates the type of data generated from an NBO analysis; specific values for the target molecule are not available.

Reaction Pathway Modeling and Transition State Analysis

As a 1,6-diene, this compound has the potential to undergo pericyclic reactions, most notably the Cope rearrangement, which is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. masterorganicchemistry.comnrochemistry.comwikipedia.org Computational modeling could be employed to map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy. This would provide insights into the feasibility and kinetics of such a rearrangement. The analysis would likely explore both chair-like and boat-like transition states to determine the preferred pathway. nrochemistry.comwikipedia.org

Conformational Landscape and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. A thorough computational study would involve a conformational search to identify the various low-energy conformers. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time at different temperatures, providing information on conformational interconversions and the molecule's flexibility.

Prediction and Validation of Spectroscopic Parameters for Research Applications

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, DFT calculations could be used to predict its vibrational (IR and Raman) frequencies, as well as its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra could then be compared with experimental data for validation.

Advanced Analytical Techniques in the Research of 2,5 Dimethyl 1,6 Heptadiene and Its Derivatives

Spectroscopic Probes for Mechanistic Elucidation (e.g., in-situ NMR, time-resolved IR)

Understanding the precise pathway a reaction follows is fundamental to optimizing conditions and developing new synthetic methodologies. For reactions involving 2,5-dimethyl-1,6-heptadiene, such as cyclizations, polymerizations, or metathesis, in-situ spectroscopic techniques are invaluable for observing the reaction as it happens, allowing for the detection of transient intermediates and the determination of kinetic parameters.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction within the NMR tube. For studies involving this compound, researchers can track the disappearance of reactant signals and the appearance of product signals, providing direct evidence for reaction kinetics. More importantly, in-situ NMR can detect and characterize short-lived intermediates that might be unobservable by conventional analysis of the final product mixture. For example, in a catalyzed cyclization reaction, specific coordination complexes between the catalyst and the diene could be identified, shedding light on the activation step of the mechanism.

Time-Resolved Infrared (IR) Spectroscopy: Time-resolved IR (TRIR) spectroscopy is a powerful tool for studying the dynamics of chemical reactions on very short timescales, from picoseconds to seconds. This method is particularly useful for identifying transient species in photochemical or thermally initiated reactions. Current time information in Lane County, US. In the context of this compound research, TRIR could be employed to study the mechanism of metal-catalyzed reactions, where fleeting organometallic intermediates with specific carbonyl or metal-ligand vibrational frequencies could be detected. Current time information in Lane County, US. By monitoring the formation and decay of these IR bands, a detailed step-by-step reaction mechanism can be constructed.

These spectroscopic methods provide a dynamic picture of the chemical processes, moving beyond the static analysis of starting materials and final products to reveal the intricate details of the reaction pathway.

Mass Spectrometry for Reaction Product Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) is an essential tool for the analysis of reaction products involving this compound. It provides information on the molecular weight of products and, through analysis of fragmentation patterns, offers significant structural insights. When coupled with gas chromatography (GC-MS), it becomes a powerful method for separating and identifying components in a complex reaction mixture.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Common fragmentation pathways for alkenes include allylic cleavage, which is particularly favored.

For this compound, key fragmentations would likely involve the loss of methyl (CH₃•) or larger alkyl radicals to form stable allylic cations. This can be compared with its isomer, 2,6-dimethyl-1,6-heptadiene (B13762920), for which GC-MS data is available.

Table 1: Comparison of Major Mass Spectral Peaks for Dimethylheptadiene Isomers

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity for this compound | Reported Fragment for 2,6-Dimethyl-1,6-heptadiene figshare.com |

|---|---|---|

| 124 | [C₉H₁₆]⁺ (Molecular Ion) | [C₉H₁₆]⁺ |

| 109 | [M - CH₃]⁺ (Loss of a methyl group) | [M - CH₃]⁺ |

| 81 | [C₆H₉]⁺ (Loss of propyl radical via allylic cleavage) | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ (Further fragmentation) | [C₅H₈]⁺ (Top Peak) |

| 67 | [C₅H₇]⁺ (Loss of H from m/z 68) | [C₅H₇]⁺ (2nd Highest Peak) |

Data for 2,6-Dimethyl-1,6-heptadiene sourced from PubChem CID 142874.

For complex reaction mixtures where the position of double bonds in a product is unknown, derivatization techniques are employed. A common method for locating double bonds in dienes is derivatization with dimethyl disulfide (DMDS). The DMDS adduct, when analyzed by MS, fragments predictably at the carbon-carbon bond where the sulfur atoms were added, allowing for unambiguous determination of the original double bond positions. Current time information in Lane County, US. This is particularly useful in analyzing the products of isomerization or metathesis reactions of this compound.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is the cornerstone of separation science in chemical research, essential for isolating products and assessing the purity of this compound and its derivatives.

Gas Chromatography (GC): Due to the volatility of this compound and many of its derivatives, GC is the most common chromatographic technique used. It is routinely employed to monitor the progress of a reaction and to determine the purity of the final product. By using capillary columns with various stationary phases, excellent separation of complex mixtures can be achieved. For instance, separating the various structural isomers of dimethylheptadiene, which have very similar boiling points, requires high-resolution capillary GC. figshare.com Specialized stationary phases, such as those based on liquid crystals, can offer unique selectivity for separating positional and geometric isomers based on molecular shape. mdpi.com

Table 2: Representative Gas Chromatography Conditions for Isomer Separation

| Parameter | Condition |

|---|---|

| Column Type | Capillary |

| Stationary Phase | DB-1 (non-polar) |

| Column Dimensions | 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | -20°C (5 min) -> 10°C/min to 100°C -> 4°C/min to 200°C -> 10°C/min to 280°C |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) |

Based on typical conditions for similar compounds as reported in the NIST WebBook for 2,6-dimethyl-2,5-heptadiene. Current time information in Lane County, US.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of this compound, such as products of oxidation or Diels-Alder reactions, HPLC is the preferred method. Both normal-phase and reversed-phase HPLC can be used to separate compounds based on polarity.

Chiral Chromatography: Many reactions of this compound can lead to the formation of chiral molecules. The synthesis of enantiomerically pure compounds is often a major goal in organic synthesis. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. This technique is crucial for developing asymmetric syntheses involving this diene.

X-ray Crystallography for Structural Confirmation of Complex Derivatives

While NMR and MS provide powerful tools for structure elucidation, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. This technique is particularly vital when dealing with complex derivatives of this compound where stereochemistry cannot be definitively assigned by spectroscopic methods alone.

For a molecule to be analyzed by X-ray crystallography, it must first be grown into a suitable single crystal. The technique is not applicable to the parent compound this compound at standard conditions as it is a liquid, but it is indispensable for its solid derivatives.

Confirmation of Stereochemistry in Diels-Alder Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, which can generate multiple new stereocenters. X-ray crystallography can definitively establish the endo or exo selectivity of the reaction and the relative stereochemistry of all substituents on the newly formed ring. mdpi.com This information is critical for understanding the factors that control the stereochemical outcome of the reaction.

Structure of Organometallic Complexes: In the study of metal-catalyzed reactions, this compound can act as a ligand, forming organometallic complexes with transition metals. The precise coordination mode of the diene to the metal center is a key piece of mechanistic information. X-ray crystallography of these complexes provides exact bond lengths, bond angles, and coordination geometries, offering unparalleled insight into the catalyst-substrate interaction. figshare.com

Elucidation of Complex Rearrangement Products: Reactions of dienes can sometimes lead to unexpected products through complex molecular rearrangements. In such cases, where spectroscopic data may be ambiguous or difficult to interpret, a crystal structure provides a definitive solution, revealing the exact connectivity and stereochemistry of the product. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-1,6-heptadiene, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via Wittig olefination or catalytic dehydrogenation of precursor alcohols. For example, using Grignard reagents with α,β-unsaturated carbonyl intermediates may yield ~60–70% purity, but steric hindrance from methyl groups requires optimized reaction times and temperatures . Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for verifying product purity and identifying byproducts.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR will show characteristic olefinic proton signals (δ 5.0–5.5 ppm) and methyl group splitting patterns (δ 1.5–2.0 ppm). C NMR distinguishes sp carbons (100–125 ppm) and methyl carbons (15–25 ppm) .

- IR : Stretching vibrations for C=C bonds (~1650 cm) and C-H bending in methyl groups (~1375 cm) confirm structural motifs .

- MS : Electron ionization (EI) mass spectra should display molecular ion peaks at m/z 110 (CH) and fragmentation patterns consistent with diene cleavage .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., reaction enthalpies) of this compound across experimental setups?

- Methodological Answer : Calorimetric studies (e.g., differential scanning calorimetry) and computational methods (DFT calculations) can reconcile data variations. For example, NMR-based equilibrium measurements of isomerization reactions (e.g., ΔrH° = -15 ± 0.8 kJ/mol) require strict control of solvent polarity and temperature to minimize experimental error . Cross-validation with high-level ab initio calculations (e.g., CCSD(T)/CBS) improves reliability.

Q. How does stereochemistry influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The s-cis or s-trans conformation of the diene impacts regioselectivity and transition-state stabilization. Computational modeling (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) predicts activation barriers for different stereoisomers. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) can confirm computational predictions .

Q. What analytical methods quantify trace concentrations of this compound in complex matrices (e.g., food or environmental samples)?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb. For lipid-rich matrices (e.g., nutritional studies), saponification followed by derivatization (e.g., BSTFA) enhances volatility and sensitivity. Validation via spike-and-recovery experiments ensures accuracy .

Data Interpretation & Experimental Design

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) paired with real-time degradation monitoring (via HPLC or GC) identify degradation pathways (e.g., oxidation or polymerization). Statistical tools (e.g., Arrhenius modeling) predict shelf-life under standard lab conditions. Proper storage in inert atmospheres (N) and amber vials minimizes photolytic degradation .

Q. What advanced characterization techniques elucidate the electronic structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and bond lengths, though crystallization challenges due to low melting points may require co-crystallization agents .

- UV-Vis Spectroscopy : π→π* transitions (λ ~200–220 nm) correlate with conjugation length and substituent effects. Solvatochromic shifts in polar solvents reveal polarity-dependent electronic transitions .

Application-Oriented Research

Q. How does this compound enhance nutritional product quality in food science research?

- Methodological Answer : In yogurt formulations, the compound’s lipid-soluble nature improves texture and shelf-life. Quantification via headspace GC-MS tracks its migration during fermentation. Comparative studies with control samples (lacking the compound) statistically validate its role in nutritional enhancement (e.g., increased fiber/protein retention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.